molecular formula C19H19FN2O3 B7534170 4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide

4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide

Cat. No. B7534170
M. Wt: 342.4 g/mol
InChI Key: NCFRKEXPQWFXQV-UHFFFAOYSA-N
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Description

4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FPEB, and it belongs to the class of benzamide derivatives. FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

FPEB acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor without directly activating it. The binding of FPEB to the allosteric site of mGluR5 leads to a conformational change in the receptor, which enhances the binding of glutamate to the orthosteric site. This results in an increase in the activity of mGluR5, leading to an increase in synaptic plasticity.
Biochemical and Physiological Effects
FPEB has been shown to have several biochemical and physiological effects. It enhances the activity of mGluR5, leading to an increase in synaptic plasticity. This is crucial for learning and memory. FPEB has also been shown to have anxiolytic and antidepressant effects in animal models. It has been suggested that FPEB may be a potential therapeutic agent for the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

FPEB has several advantages for lab experiments. It is a selective agonist for mGluR5, which means that it does not interact with other receptors. This makes it easier to study the effects of mGluR5 activation without the interference of other receptors. FPEB is also stable and can be easily synthesized in large quantities.
However, FPEB also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.

Future Directions

FPEB has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for FPEB research include:
1. Investigating the effects of FPEB in animal models of depression and anxiety disorders.
2. Exploring the potential of FPEB as a cognitive enhancer.
3. Studying the long-term effects of FPEB on synaptic plasticity.
4. Investigating the potential of FPEB as a therapeutic agent for other neurological disorders such as schizophrenia.
Conclusion
In conclusion, FPEB is a chemical compound that has gained significant attention in scientific research. It acts as a selective agonist for mGluR5 and has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. FPEB has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore its potential therapeutic applications and to understand its mechanism of action.

Synthesis Methods

The synthesis of FPEB involves several steps. The first step is the synthesis of 3-fluorophenylpyrrolidine, which is achieved by reacting 3-fluoroaniline and 2-pyrrolidinone in the presence of a reducing agent. The second step is the synthesis of 4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide, which is achieved by reacting 4-aminobenzoyl chloride and 3-fluorophenylpyrrolidine in the presence of a base and a coupling agent. The final product is purified by column chromatography to obtain pure FPEB.

Scientific Research Applications

FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It acts as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating glutamate neurotransmission. FPEB has been shown to enhance the activity of mGluR5, leading to an increase in synaptic plasticity, which is crucial for learning and memory.

properties

IUPAC Name

4-[2-[2-(3-fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-4-1-3-14(11-15)17-5-2-10-22(17)18(23)12-25-16-8-6-13(7-9-16)19(21)24/h1,3-4,6-9,11,17H,2,5,10,12H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFRKEXPQWFXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)COC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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